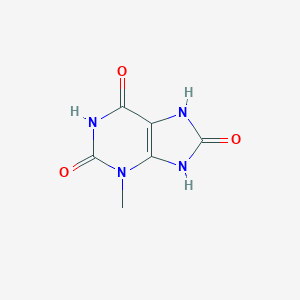

3-Methyluric acid

Vue d'ensemble

Description

3-Methyluric acid is a methyl derivative of uric acid . It is found occasionally in human urine and is one of the purine components in urinary calculi . Methylated purines originate from the metabolism of certain substances .

Synthesis Analysis

The synthesis of this compound involves the oxidation of 3-methylxanthine . This process is facilitated by certain kinds of bacteria and fungi . The oxidation of 3-methylxanthine results in the production of this compound .Molecular Structure Analysis

The molecular formula of this compound is C6H6N4O3 . It has an average mass of 182.137 Da and a monoisotopic mass of 182.043991 Da .Chemical Reactions Analysis

The electrochemical oxidation of this compound has been studied extensively . The conjugate base is the species oxidized over the whole pH range studied . Intermediates generated have been characterized in terms of their UV spectra and kinetics of decay .Physical and Chemical Properties Analysis

This compound is a pale yellow solid . It has a molecular formula of C6H6N4O3 . The average mass is 182.137 Da and the monoisotopic mass is 182.043991 Da .Applications De Recherche Scientifique

Electrochemical and Enzymic Oxidation Studies

Research by Goyal and Verma (1993) explored the electrochemical oxidation of 3-methyluric acid, revealing similarities in the intermediates formed during both electrochemical and enzymic oxidation processes. This study suggests potential applications of this compound in understanding oxidation mechanisms in various chemical and biological contexts (Goyal & Verma, 1993).

Antiradical Properties

León-Carmona and Galano (2011) investigated the reactions of uric and 1-methyluric acids with different radicals. They found that 1-methyluric acid has potential as a radical scavenger, particularly against peroxyl oxidation, suggesting its utility in studying antioxidant mechanisms (León-Carmona & Galano, 2011).

Pharmacological Activities

Williams et al. (1978) investigated various derivatives of theophylline and caffeine, including this compound, for their pharmacological and biochemical activities. Although focused on theophylline and caffeine derivatives, their findings on this compound contribute to understanding its biochemical behavior and potential applications in pharmacology (Williams, Lowitt, Polson, & Szentivanyi, 1978).

Biotransformation and Metabolism Studies

Birkett, Miners, and Attwood (1983) studied the metabolism of theophylline, focusing on the formation of 1-methyluric acid. Their research contributes to the understanding of the metabolic pathways of drugs and the role of this compound in these processes (Birkett, Miners, & Attwood, 1983).

Role in Purine Metabolism and Urolithiasis

Safranow and Machoy (2005) analyzed the content of methylated purines in uric acid stones, including this compound. This research highlights the significance of this compound in the study of urolithiasis and purine metabolism (Safranow & Machoy, 2005).

Dissociation Constant and Anionic Stability

Smith, Gore, Mckee, and Hargis (1988) determined the pKa1 value for uric acid and derivatives, including this compound, offering insights into the anionic stability and properties of these compounds. This research is crucial for understanding the chemical behavior of this compound in different environments (Smith, Gore, Mckee, & Hargis, 1988).

Biosynthesis in Plants

Ashihara, Kato, and Crozier (2011) reviewed the biosynthesis and catabolism of methylxanthines and methyluric acids in plants. Their research offers insights into the role of this compound in plant biology, particularly in species like tea, coffee, and cacao (Ashihara, Kato, & Crozier, 2011).

Mécanisme D'action

Target of Action

3-Methyluric acid is a methyl derivative of uric acid . It primarily targets specific enzymes such as xanthine oxidase , aldehyde oxidase , and 5-lipoxygenase . These enzymes play crucial roles in various metabolic processes. For instance, xanthine oxidase and aldehyde oxidase are involved in the metabolism of purines and certain drugs, while 5-lipoxygenase plays a role in the production of pro-inflammatory leukotrienes .

Mode of Action

This compound exhibits inhibitory effects on its target enzymes . By binding to these enzymes, it prevents them from catalyzing their respective reactions, thereby altering the normal metabolic processes. For instance, by inhibiting 5-lipoxygenase, it can potentially reduce the production of pro-inflammatory leukotrienes .

Biochemical Pathways

This compound is a part of the metabolic pathways of methylxanthines, which include caffeine, theophylline, and theobromine . These compounds are metabolized in the liver, and this compound is one of the metabolites produced in this process

Pharmacokinetics

It is known that methylxanthines, from which this compound originates, are rapidly and completely absorbed in the gastrointestinal tract . They are extensively metabolized by the liver, with less than 2% of the administered caffeine excreted unchanged in human urine . The pharmacokinetics of this compound may be similar, but more research is needed to confirm this.

Result of Action

The primary result of this compound’s action is the inhibition of its target enzymes, leading to alterations in the metabolic processes they are involved in . For example, by inhibiting 5-lipoxygenase, this compound could potentially reduce the production of pro-inflammatory leukotrienes . .

Safety and Hazards

General safety measures are required when handling 3-Methyluric acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Orientations Futures

The future directions of 3-Methyluric acid research could involve further exploration of its potential therapeutic applications, particularly in the treatment of multiple sclerosis . Additionally, more research could be conducted on its metabolic pathways and the implications of these pathways for human health .

Analyse Biochimique

Biochemical Properties

3-Methyluric acid is a product of the metabolism of methylxanthines It interacts with various enzymes and proteins during its metabolic process

Cellular Effects

As a metabolite of caffeine, it may have some influence on cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be a methylated derivative of uric acid that inhibits peroxynitrite-mediated oxidation, which has potential therapeutic application in the treatment of multiple sclerosis .

Metabolic Pathways

This compound is involved in the metabolism of methylxanthines, which include caffeine, theophylline, and theobromine

Propriétés

IUPAC Name |

3-methyl-7,9-dihydropurine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O3/c1-10-3-2(7-5(12)8-3)4(11)9-6(10)13/h1H3,(H2,7,8,12)(H,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCYDGXXCHTFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209243 | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.054 mg/mL at 25 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

605-99-2 | |

| Record name | 3-Methyluric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=605-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,9-Dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,9-dihydro-3-methyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.184 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 350 °C | |

| Record name | 3-Methyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

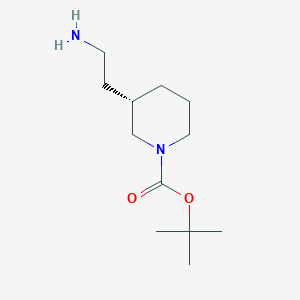

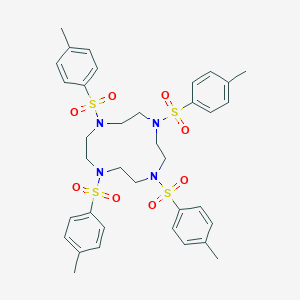

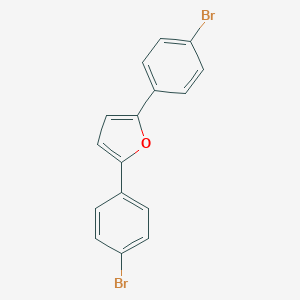

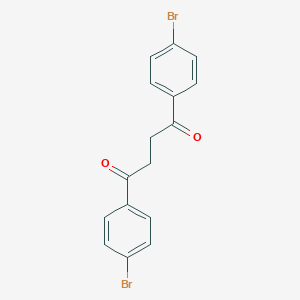

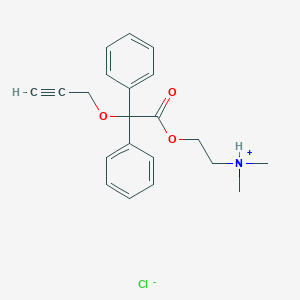

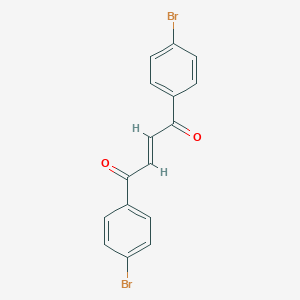

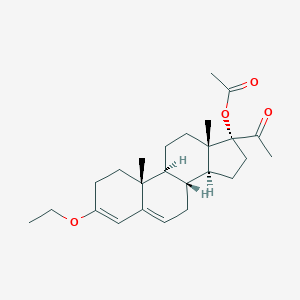

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-methyluric acid, and how is it formed?

A1: this compound is a metabolite of caffeine and theophylline, primarily formed through the N3-demethylation pathway in the liver. [, , ] This pathway involves the removal of a methyl group (-CH3) from the nitrogen atom at the 3-position of the purine ring.

Q2: Is this compound further metabolized in the body?

A2: Unlike some other caffeine metabolites, this compound appears to be poorly metabolized. Studies in rats have shown that 3-methylxanthine, the precursor to this compound, is not readily converted into this compound. [] In humans, research suggests that while this compound is detectable in urine, it represents a small proportion of total caffeine metabolites excreted. [, , ]

Q3: What is the significance of the ratio between different caffeine metabolites?

A3: The ratio of specific caffeine metabolites in urine can provide insights into an individual's caffeine metabolism. For instance, the ratio of (AFMU + 1X + 1U) / 17U, where AFMU is 5-acetylamino-6-formamido-3-methyluric acid, 1X is 1-methylxanthine, 1U is 1-methyluric acid and 17U is 1,7-dimethyluric acid, has been proposed as a marker for assessing the activity of the drug-metabolizing enzyme CYP1A2. []

Q4: How is this compound analyzed in biological samples?

A4: High-performance liquid chromatography (HPLC) coupled with capillary electrophoresis (CE) is a common method for quantifying this compound and other caffeine metabolites in urine and plasma samples. [, , ] This technique offers high sensitivity and specificity, allowing for the separation and quantification of individual metabolites.

Q5: Does the structure of this compound influence its metabolic fate?

A6: The position of the methyl group on the purine ring appears to significantly impact the metabolism of methylxanthines. Research indicates that the N3-methyl group, as seen in 3-methylxanthine and this compound, hinders further metabolism compared to methylation at other positions on the purine ring. [, ]

Q6: What are the electrochemical properties of this compound?

A7: Electrochemical studies using techniques like cyclic voltammetry at pyrolytic graphite electrodes have revealed that this compound undergoes oxidation, primarily involving its conjugate base. This oxidation leads to the formation of various intermediates, including 1-methylalloxan and methylated allantoin. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-Diexo-3-(9-h-fluoren-9-ylmethoxycarbonylamino)-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B113987.png)

![3-(4-Fluorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B114065.png)

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[6-Bromo-2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]-(4-methoxyphenyl)methanone](/img/structure/B114090.png)